2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-3-methylacetophenone with thionyl chloride (SOCl2) to introduce the chloro group . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(4-hydroxy-3-methylphenyl)ethanone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3-methylbenzoic acid.
Reduction: 1-(4-Hydroxy-3-methylphenyl)ethanone.
Substitution: 2-Amino-1-(4-hydroxy-3-methylphenyl)ethanone or 2-Methylthio-1-(4-hydroxy-3-methylphenyl)ethanone.
Scientific Research Applications
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4’-fluoroacetophenone: Similar structure but with a fluoro group instead of a hydroxy group.
2-Chloro-3’,4’-dihydroxyacetophenone: Contains an additional hydroxy group.
2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone: Bromine atom instead of chlorine.
Uniqueness
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMWOOHKYHNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664121 | |
Record name | 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40943-24-6 | |
Record name | 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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